molecular formula C8H9BrFNO B13320392 4-(1-Amino-2-fluoroethyl)-2-bromophenol

4-(1-Amino-2-fluoroethyl)-2-bromophenol

Katalognummer: B13320392
Molekulargewicht: 234.07 g/mol
InChI-Schlüssel: OFRAKNLIUVABPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Amino-2-fluoroethyl)-2-bromophenol is an organic compound with the molecular formula C8H9BrFNO It is a fluorinated phenol derivative that contains both amino and bromine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-fluoroethyl)-2-bromophenol typically involves the introduction of the amino and fluoroethyl groups onto a bromophenol backbone. One common method involves the nucleophilic substitution reaction of 2-bromophenol with 1-amino-2-fluoroethane under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2-fluoroethyl)-2-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenol derivatives.

    Reduction: Formation of the corresponding phenol derivative.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2-fluoroethyl)-2-bromophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2-fluoroethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride
  • 4-(1-Amino-2-fluoroethyl)-N,N-dimethylaniline
  • 4-[(1S)-1-Amino-2-fluoroethyl]-3-chloro-N,N-dimethylaniline

Uniqueness

4-(1-Amino-2-fluoroethyl)-2-bromophenol is unique due to the presence of both amino and bromine functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C8H9BrFNO

Molekulargewicht

234.07 g/mol

IUPAC-Name

4-(1-amino-2-fluoroethyl)-2-bromophenol

InChI

InChI=1S/C8H9BrFNO/c9-6-3-5(7(11)4-10)1-2-8(6)12/h1-3,7,12H,4,11H2

InChI-Schlüssel

OFRAKNLIUVABPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(CF)N)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.